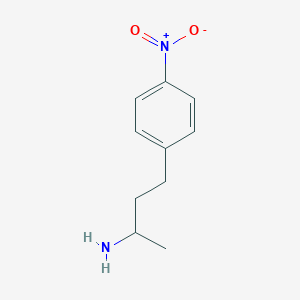
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine (BCPT) is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. BCPT is a member of the tetrahydropyridine family, which includes compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) that are known to induce Parkinson's disease-like symptoms in humans and animals.
Mechanism of Action
The exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons.
Biochemical and physiological effects:
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in animal models of Parkinson's disease. These include the protection of dopaminergic neurons from degeneration, the reduction of oxidative stress and inflammation in the brain, and the improvement of motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine in lab experiments is its well-established synthesis method and its ability to easily cross the blood-brain barrier. However, one limitation is that the exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine. One area of focus is the development of more potent and selective analogs of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine that can be used for the treatment of neurodegenerative diseases. Another area of focus is the investigation of the long-term effects of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine treatment, including its potential to slow disease progression and improve quality of life in patients with neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine and its potential interactions with other drugs and therapies.
Synthesis Methods
The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine involves a multi-step process that includes the reaction of cyclopropylmethylamine with benzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. In animal models of Parkinson's disease, 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to protect dopaminergic neurons from degeneration and improve motor function. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
properties
CAS RN |
158271-18-2 |
|---|---|
Product Name |
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine |
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-benzyl-1-cyclopropyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)12-14-8-10-16(11-9-14)15-6-7-15/h1-5,8,15H,6-7,9-12H2 |
InChI Key |
XTVSQINPBNHYIX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
synonyms |
4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine BnCPTHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)




![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)
